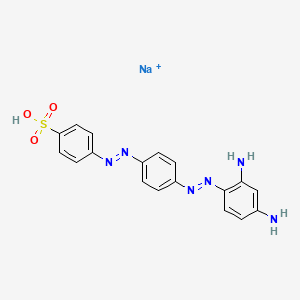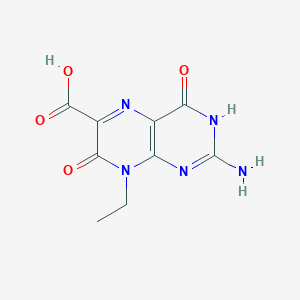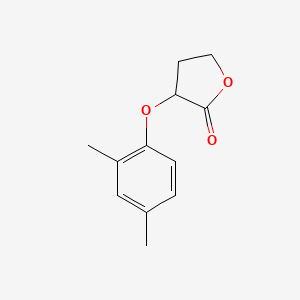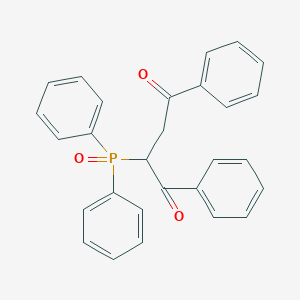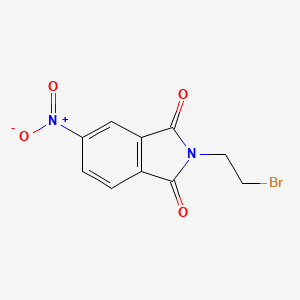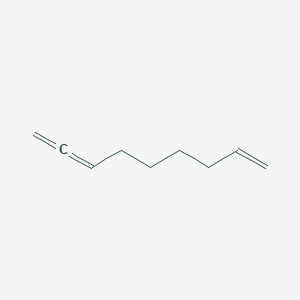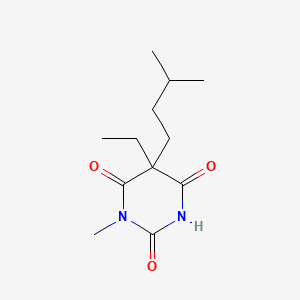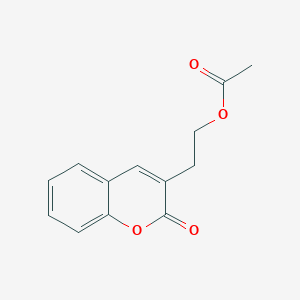![molecular formula C22H22N4O3 B14731816 N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide CAS No. 5515-29-7](/img/structure/B14731816.png)
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide is a complex organic compound that features a combination of indole and isoindole structures. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and isoindole intermediates, followed by their coupling under specific conditions.
-
Step 1: Synthesis of Indole Intermediate
- Reagents: 2-methyl-1H-indole, appropriate protecting groups.
- Conditions: Catalytic amounts of acid or base, controlled temperature.
-
Step 2: Synthesis of Isoindole Intermediate
- Reagents: Phthalic anhydride, amines.
- Conditions: Reflux in an appropriate solvent.
-
Step 3: Coupling Reaction
- Reagents: Indole and isoindole intermediates, coupling agents like EDCI or DCC.
- Conditions: Room temperature or slightly elevated temperatures, inert atmosphere.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents, catalysts like palladium.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and isoindole moieties may play a crucial role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)-2-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide
- N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]butanamide
Uniqueness
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide is unique due to its specific substitution pattern and the combination of indole and isoindole structures, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
5515-29-7 |
|---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-12-19(16-9-5-6-10-17(16)25-12)20-14-7-3-4-8-15(14)22(29)26(20)13(2)21(28)24-11-18(23)27/h3-10,13,20,25H,11H2,1-2H3,(H2,23,27)(H,24,28) |
InChI Key |
NEHBEODRAFJIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3C(C)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
